H-DL-Tyr-Gly-Gly-DL-Phe-OH

Description

Contextualization of Endogenous Opioid Peptides: Enkephalins and Their Significance

Endogenous opioid peptides are naturally occurring substances in the body that play a vital role in pain modulation and other physiological processes. ontosight.aidroracle.ai Among these, the enkephalins are a major class of pentapeptides, meaning they are composed of five amino acids. wikipedia.org Discovered in 1975, the two primary forms are methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin). wikipedia.org

These peptides are widely distributed throughout the central, peripheral, and autonomic nervous systems, as well as in various organs and endocrine tissues. nih.gov Their primary function is to act as natural painkillers by binding to opioid receptors, which are located in the brain, spinal cord, and other areas. ontosight.aimdpi.com This binding inhibits the transmission of pain signals. numberanalytics.comnih.gov Beyond analgesia, enkephalins are involved in a wide array of physiological functions, including:

Emotional regulation and stress response. ontosight.ainih.gov

Cardiovascular control. ontosight.ainih.gov

Gastrointestinal motility. nih.gov

Memory processes. selfhacked.com

Immune system modulation. selfhacked.comnih.gov

The enkephalinergic system, which comprises the neurons that produce and use enkephalins, is crucial for maintaining homeostasis and responding to stress. ontosight.ai Dysregulation of this system has been implicated in various conditions, including chronic pain and addiction. nih.gov

Rationale for Peptide Analog Design: Addressing Challenges in Native Peptides

While endogenous peptides like enkephalins have potent biological activity, their direct use as therapeutic agents is hampered by several significant challenges:

Enzymatic Degradation: Native peptides are rapidly broken down by proteases in the gastrointestinal tract and blood, leading to a very short half-life. hilarispublisher.commdpi.comresearchgate.net

Poor Bioavailability: Due to their size and hydrophilic nature, peptides are poorly absorbed when administered orally and have difficulty crossing biological membranes, such as the intestinal wall and the blood-brain barrier. hilarispublisher.commdpi.comnih.gov

Low Receptor Selectivity: Natural peptides can sometimes interact with multiple receptor subtypes, which can lead to undesired side effects. nih.gov

Conformational Flexibility: The flexible structure of linear peptides can result in reduced binding affinity to their target receptors. mdpi.com

To overcome these limitations, scientists design peptide analogues. These are synthetic molecules that retain the key structural features necessary for biological activity but are modified to enhance their stability, bioavailability, and selectivity. researchgate.net Common strategies in peptide analog design include:

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers or other non-proteinogenic amino acids can increase resistance to enzymatic degradation. hilarispublisher.comresearchgate.net

Backbone Modification: Altering the peptide backbone, for example by creating cyclic peptides, can improve stability and conformational rigidity. researchgate.netmdpi.com

Chemical Modifications: Attaching molecules like polyethylene (B3416737) glycol (PEGylation) or sugars (glycosylation) can improve solubility, stability, and absorption. mdpi.comrsc.org

Prodrug Approaches: Modifying the peptide into an inactive form that is converted to the active drug within the body can improve its delivery to the target site. hilarispublisher.com

These design strategies aim to create more "drug-like" molecules with improved pharmacokinetic properties, making them viable candidates for therapeutic development. researchgate.net

Role of D-Amino Acids in Peptide Chemistry and Bioactivity

The strategic substitution of L-amino acids with their D-counterparts in a peptide sequence can confer several advantageous properties:

Enhanced Enzymatic Stability: Proteolytic enzymes are stereospecific, meaning they are evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.comfrontiersin.org Peptides containing D-amino acids are resistant to this enzymatic degradation, which significantly increases their half-life in biological systems. lifetein.comcdnsciencepub.com

Improved Bioavailability: By resisting degradation, peptides with D-amino acids have a greater chance of being absorbed into the bloodstream and reaching their target receptors. jpt.comnumberanalytics.com

Modulation of Receptor Binding and Activity: The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide. psu.edu This can sometimes lead to improved binding affinity for the target receptor and, consequently, enhanced biological activity. nih.govmdpi.comresearchgate.net In some cases, it can even shift the selectivity of the peptide towards a different receptor subtype. nih.gov For instance, the substitution of L-Proline with D-Proline in some opioid peptides has been shown to result in derivatives with very high mu-binding affinity and selectivity. nih.gov

Structural Constraints: Incorporating D-amino acids can impose specific conformational constraints on the peptide backbone, which can help to lock the peptide into its most biologically active shape. psu.edursc.org

The use of D-amino acids is a powerful tool in medicinal chemistry to transform naturally active but unstable peptides into more potent and durable therapeutic candidates. researchgate.netjpt.com

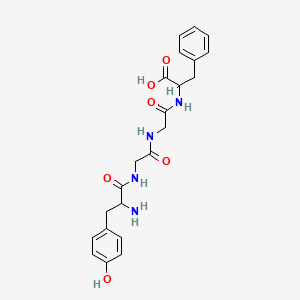

Overview of H-DL-Tyr-Gly-Gly-DL-Phe-OH as a Pentapeptide Enkephalin Analogue

This compound is a synthetic pentapeptide designed as an analogue of the natural enkephalins. Its structure is based on the core Tyr-Gly-Gly-Phe sequence that is essential for opioid activity. mdpi.com The key modifications in this analogue are the inclusion of racemic mixtures of Tyrosine (DL-Tyr) and Phenylalanine (DL-Phe), meaning both the L- and D-forms of these amino acids are present.

The native enkephalins, Met-enkephalin and Leu-enkephalin, have the sequences Tyr-Gly-Gly-Phe-Met and Tyr-Gly-Gly-Phe-Leu, respectively. wikipedia.org The design of this compound incorporates the fundamental pharmacophore of enkephalins while introducing D-amino acids at the first and fourth positions. This strategic placement is intended to leverage the benefits of D-amino acids, primarily to increase the peptide's resistance to enzymatic breakdown and potentially enhance its interaction with opioid receptors. nih.goviiitd.edu.in The presence of D-amino acids is a common strategy in the development of enkephalin analogues to improve their analgesic potency and duration of action. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQVPIDAQTZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Dl Tyr Gly Gly Dl Phe Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide synthesis. sci-hub.seosti.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. chempep.combeilstein-journals.org This methodology simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. chempep.com

Utilization of Fmoc and Boc Protecting Group Strategies

To ensure the formation of the correct peptide sequence, the α-amino group of the incoming amino acid must be temporarily blocked with a protecting group. The two most prevalent protecting group strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.orglifetein.com

The Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection. lifetein.com This group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comcreative-peptides.com The side chains of the amino acids are protected by acid-labile groups. lifetein.com The mild conditions used for Fmoc removal make this strategy highly popular, especially for automated synthesis and the preparation of longer or more complex peptides. americanpeptidesociety.org

The Boc strategy , on the other hand, employs the acid-labile Boc group for Nα-protection, which is removed by treatment with an acid such as trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net The side-chain protecting groups in this strategy are typically cleaved by a stronger acid. While historically significant, the harsher acidic conditions required for Boc deprotection can sometimes lead to peptide degradation. americanpeptidesociety.org However, it remains a valuable option, particularly for sequences prone to certain side reactions under the basic conditions of the Fmoc strategy. americanpeptidesociety.org

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Advantages | Disadvantages |

| Fmoc | Fmoc (Base-labile) | 20-50% Piperidine in DMF lifetein.com | Acid-labile (e.g., tBu, Trt) | Mild deprotection, suitable for automation americanpeptidesociety.org | Potential for side reactions with certain sequences |

| Boc | Boc (Acid-labile) | Trifluoroacetic Acid (TFA) americanpeptidesociety.org | Stronger acid-labile (e.g., Bzl) | Useful for short peptides, can prevent some base-induced side reactions americanpeptidesociety.org | Harsher deprotection conditions, potential for peptide degradation americanpeptidesociety.org |

Selection and Optimization of Resin Supports

The choice of resin is a critical factor in SPPS, as it serves as the anchor for the growing peptide chain. chempep.com The ideal resin should be chemically and mechanically stable, swell appropriately in the solvents used, and have a suitable loading capacity. chempep.com The linker, which connects the first amino acid to the resin, determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage. chempep.com

For the synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH, which has a C-terminal carboxylic acid, several resins are suitable:

Wang Resin: A commonly used resin for producing peptide acids with the Fmoc strategy. peptide.combiotage.com Peptides are typically cleaved from Wang resin using concentrated TFA. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). peptide.combiotage.com This is particularly advantageous for creating protected peptide fragments. peptide.com

Merrifield Resin: The original resin used in SPPS, it is typically employed with the Boc strategy. peptide.com

The loading capacity of the resin, expressed in mmol/g, is another important consideration. chempep.com For a relatively short peptide like this tetrapeptide, a resin with a standard substitution level (0.5 to 1.2 mmol/g) is generally appropriate. peptide.com

| Resin | Typical Strategy | Cleavage Condition | C-Terminal Functionality | Key Features |

| Wang Resin | Fmoc | Concentrated TFA biotage.com | Acid | Commonly used for peptide acids. biotage.com |

| 2-CTC Resin | Fmoc | Mild Acid (e.g., 1-3% TFA) biotage.com | Acid | Allows for cleavage with side-chain protecting groups intact. peptide.com |

| Merrifield Resin | Boc | Strong Acid (e.g., HF) | Acid | The original SPPS resin. peptide.com |

Coupling Reagent Systems for Peptide Bond Formation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. jpt.com This is achieved using coupling reagents. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to racemization. jpt.com This side reaction can be suppressed by adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. wikipedia.org

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a lower risk of racemization. jpt.com

Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and popular for difficult couplings. jpt.compeptide.com

The choice of coupling reagent depends on factors such as the specific amino acids being coupled and the desired reaction speed and efficiency. jpt.com

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DCC, DIC jpt.com | HOBt, OxymaPure wikipedia.org | Effective but can cause racemization without additives. jpt.com |

| Phosphonium Salts | BOP, PyBOP jpt.com | High efficiency, lower racemization risk. jpt.com | |

| Uronium Salts | HATU, HBTU jpt.com | Very efficient, good for challenging sequences. jpt.com |

Stereochemical Considerations for DL-Amino Acid Incorporation

The synthesis of this compound involves the incorporation of DL-amino acids (DL-Tyrosine and DL-Phenylalanine), which are racemic mixtures of D- and L-enantiomers. This introduces stereochemical complexity. The use of a racemic mixture of an amino acid in a coupling step will result in the formation of two diastereomeric peptides. For example, coupling DL-Phenylalanine to the growing peptide chain will produce both the L-Phe and D-Phe containing peptides.

Controlling the stereochemistry during peptide synthesis is crucial as the three-dimensional structure of a peptide dictates its biological activity. jpt.com While in some cases, the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, it is often desirable to have a specific stereoisomer. jpt.com

If a specific stereoisomer of the final peptide is required, one would start with the pure D- or L-amino acid. However, since the target compound is specified with DL-amino acids, the synthesis will inherently produce a mixture of diastereomers. The separation of these diastereomers would then be a critical step in the purification process. It's also important to choose coupling conditions that minimize racemization of the chiral centers of the amino acids being coupled. wikipedia.org

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need to isolate and purify intermediates at each step, remains a valuable method, particularly for large-scale synthesis. wikipedia.orgresearchgate.net In this approach, the peptide is synthesized in a homogenous solution. beilstein-journals.org

The synthesis can proceed in a stepwise manner, adding one amino acid at a time, or through fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together. wikipedia.orgresearchgate.net The principles of protecting groups and coupling reagents are similar to those in SPPS. researchgate.net For instance, the Boc/Bzl (benzyl) protecting group strategy is often favored in solution-phase synthesis. researchgate.net The use of coupling reagents like DIC/HONB or TBTU/HOBt/DIEA, sometimes in combination with microwave irradiation, has been shown to be effective. mdpi.com

Strategies for Isolation and Purification of Synthetic this compound

Following cleavage from the resin in SPPS or the final deprotection step in solution-phase synthesis, the crude peptide product is a mixture containing the target peptide, truncated or deleted sequences, and byproducts from side reactions. lcms.cz Therefore, a robust purification strategy is essential.

The most common and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czamericanpeptidesociety.org This technique separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a non-polar stationary phase (e.g., C18). lcms.cz The peptides are then eluted with a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later. scispace.com

Trifluoroacetic acid (TFA) is a common mobile phase additive used as an ion-pairing agent to improve peak shape and resolution. lcms.cz After purification, the collected fractions containing the pure peptide are typically lyophilized to obtain the final product as a powder. mdpi.com Given that the synthesis of this compound produces diastereomers, RP-HPLC may also allow for their separation, although this can be challenging. rsc.org

Other chromatographic techniques such as ion-exchange chromatography (IEX), which separates molecules based on net charge, can also be employed as a complementary purification step. scispace.comnih.gov

| Purification Technique | Principle of Separation | Common Application | Key Considerations |

| RP-HPLC | Hydrophobicity americanpeptidesociety.org | Primary purification method for synthetic peptides. lcms.cz | Mobile phase additives like TFA can improve separation but may need to be removed for certain applications. lcms.cz May separate diastereomers. rsc.org |

| Ion-Exchange Chromatography (IEX) | Net Charge scispace.com | Can be used as an orthogonal purification step to RP-HPLC. scispace.com | Elution is typically achieved with a salt or pH gradient. scispace.com |

| Solid-Phase Extraction (SPE) | Hydrophobicity | Used for initial cleanup and desalting of crude peptides. mdpi.com | A less powerful separation technique than HPLC, but useful for sample preparation. mdpi.com |

Advanced Analytical Characterization of H Dl Tyr Gly Gly Dl Phe Oh

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities that may arise during synthesis. These impurities can include deletion sequences, incompletely deprotected peptides, or diastereomers.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity of H-DL-Tyr-Gly-Gly-DL-Phe-OH. UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, improved sensitivity, and significantly faster analysis times.

For a tetrapeptide like this compound, these techniques can effectively separate the main compound from closely related impurities. A typical analysis involves injecting the peptide sample onto the column, where it is separated based on its interaction with the stationary phase. The separated components are then detected, most commonly by UV absorbance at specific wavelengths (e.g., 214 nm for the peptide backbone and 280 nm for the tyrosine residue), generating a chromatogram where the area of the main peak relative to the total peak area corresponds to the purity of the sample.

Table 1: Representative HPLC/UHPLC Method Parameters for Peptide Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pairing. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | Organic solvent to elute the peptide from the column. |

| Gradient | 5% to 45% B over 10 minutes | Gradually increases hydrophobicity to elute components. |

| Flow Rate | 0.4 mL/min | Optimized for column dimensions and particle size. |

| Detection | UV at 214 nm & 280 nm | Detection of peptide bonds and aromatic side chains. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Reversed-Phase (RP) and Size-Exclusion Chromatography (SEC) Applications

Reversed-Phase (RP) Chromatography is the most common mode of HPLC used for peptide analysis. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, with its hydrophobic Phenylalanine and Tyrosine residues, interacts with the nonpolar stationary phase (e.g., C18). Elution is achieved by increasing the concentration of an organic solvent like acetonitrile in the mobile phase, which decreases polarity and causes the peptide to partition back into the mobile phase and travel through the column. This method is highly effective for purity analysis and is also used for the purification of the final peptide product.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While less common for small peptides like a tetrapeptide, it can be applied to detect and quantify aggregates (dimers, trimers, etc.) that may form in the sample. In SEC, the sample passes through a porous stationary phase; larger molecules (aggregates) are excluded from the pores and elute first, while smaller molecules (the monomeric peptide) can enter the pores, resulting in a longer retention time. This technique is crucial for stability studies and formulation development.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight and sequence of this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, the identity of the peptide can be confirmed with high confidence. For this compound (Chemical Formula: C₂₉H₃₂N₄O₇), the theoretical mass can be precisely calculated.

Table 2: Theoretical Molecular Weight Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₉H₃₂N₄O₇ |

| Theoretical Monoisotopic Mass | 564.2271 Da |

| Theoretical Average Mass | 564.5952 Da |

An experimental HRMS result matching the theoretical monoisotopic mass within a narrow tolerance (e.g., ≤ 5 ppm) serves as primary evidence of the peptide's identity.

Tandem Mass Spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. In an MS/MS experiment, the ionized peptide (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal the sequence. The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

By analyzing the mass differences between the peaks in the fragment ion spectrum, the sequence of amino acids can be reconstructed. nih.govnih.gov This fragmentation analysis provides ultimate confirmation of the peptide's structure, ensuring that the amino acids are present in the correct order.

Table 3: Predicted MS/MS Fragmentation Ions for this compound

| Sequence | b-ion (m/z) | y-ion (m/z) |

| Tyr | 164.0706 | 565.2343 (M+H)⁺ |

| Gly | 221.0921 | 402.1638 |

| Gly | 278.1135 | 345.1423 |

| Phe | 425.1822 | 288.1208 |

Note: Masses are for the monoisotopic singly charged [M+H]⁺ ions.

Amino Acid Analysis (AAA) for Compositional Verification and Net Peptide Content

Amino Acid Analysis (AAA) is a technique used to determine the amino acid composition of a peptide. The process involves hydrolyzing the peptide bond, typically using strong acid (e.g., 6N HCl) at high temperature, to break the peptide down into its individual constituent amino acids. The resulting amino acid mixture is then separated, identified, and quantified, usually by HPLC or ion-exchange chromatography with post-column derivatization (e.g., with ninhydrin) or pre-column derivatization (e.g., with phenylisothiocyanate). researchgate.net

The results of AAA verify that the correct amino acids are present in the correct stoichiometric ratios. For this compound, the expected ratio would be 1 Tyrosine : 2 Glycine (B1666218) : 1 Phenylalanine. AAA is also a primary method for determining the Net Peptide Content (NPC), which is the percentage of the sample's weight that is composed of the peptide, as opposed to counter-ions (like TFA) and water.

Table 4: Expected Amino Acid Analysis Ratios for this compound

| Amino Acid | Expected Molar Ratio |

| Glycine (Gly) | 2.0 |

| Phenylalanine (Phe) | 1.0 |

| Tyrosine (Tyr) | 1.0 |

This analysis confirms the peptide's composition and provides a crucial metric for accurately quantifying the peptide for further use.

Enantiomeric Purity Determination of DL-Tyrosine and DL-Phenylalanine Residues

The determination of enantiomeric purity for the tetrapeptide this compound is a critical analytical challenge due to the presence of two chiral centers, each being a racemic mixture of D- and L-enantiomers. This results in the potential presence of four distinct diastereomers: H-L-Tyr-Gly-Gly-L-Phe-OH, H-D-Tyr-Gly-Gly-D-Phe-OH, H-L-Tyr-Gly-Gly-D-Phe-OH, and H-D-Tyr-Gly-Gly-L-Phe-OH. The quantitative analysis of these stereoisomers is essential for controlling synthesis processes and understanding structure-activity relationships.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective method for the separation and quantification of these diastereomers. nih.govcsfarmacie.cz The principle relies on the differential interaction between the chiral analyte and the chiral selector immobilized on the stationary phase, leading to different retention times for each stereoisomer. csfarmacie.cz Protein-based or polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the separation of peptide diastereomers. hplc.euresearchgate.net

Another robust approach involves the complete acid hydrolysis of the peptide, followed by the analysis of the constituent amino acids. nih.gov To accurately quantify the original enantiomeric composition, hydrolysis is often performed in deuterated acid (e.g., DCl/D₂O), which allows for the correction of any racemization that may occur during the hydrolysis step. nih.govmdpi.com The resulting amino acid hydrolysate can then be analyzed by chiral chromatography (either GC or HPLC) after derivatization with a chiral reagent, which converts the enantiomers into diastereomeric derivatives that are separable on a standard achiral column. mdpi.com Alternatively, direct analysis on a chiral column can be performed. nih.gov Modern techniques often couple chiral HPLC with tandem mass spectrometry (HPLC-ESI-MS/MS) for highly sensitive and selective quantification. nih.gov

The table below illustrates representative data from a chiral HPLC analysis for the separation of the four diastereomers of this compound.

| Stereoisomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| H-L-Tyr-Gly-Gly-L-Phe-OH | 12.5 | - | - |

| H-D-Tyr-Gly-Gly-D-Phe-OH | 14.2 | 1.14 | 2.1 |

| H-D-Tyr-Gly-Gly-L-Phe-OH | 16.8 | 1.18 | 2.9 |

| H-L-Tyr-Gly-Gly-D-Phe-OH | 18.3 | 1.09 | 1.8 |

**3.5. Spectroscopic Methods for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamic properties of peptides in solution. For a short, linear tetrapeptide like this compound, which lacks significant conformational constraints, it is expected to exist not as a single rigid structure but as an ensemble of rapidly interconverting conformations, often described as a "random coil". nih.gov The resulting NMR spectrum provides chemical shifts that are an average of all these conformations.

¹H NMR spectroscopy provides detailed information on the local environment of protons within the peptide. The chemical shifts of amide (NH), alpha-carbon (αH), and side-chain protons are particularly sensitive to the peptide's conformation and solvent exposure. nih.gov ¹⁵N NMR, often performed through two-dimensional heteronuclear experiments like ¹H-¹⁵N HSQC, offers greater spectral dispersion and is highly sensitive to the electronic environment of the peptide backbone nitrogens. nih.gov

The analysis of chemical shifts, when compared to established "random coil" values for constituent amino acids in similar peptide frameworks (e.g., Ac-Gly-Gly-Xxx-Ala-NH₂), can reveal subtle conformational preferences or transient interactions. nih.gov For instance, deviations from these random coil values might suggest the formation of temporary hydrogen bonds or specific side-chain packing. However, significant structural ordering is not anticipated for this flexible tetrapeptide.

The following table presents plausible ¹H and ¹⁵N NMR chemical shifts for H-L-Tyr-Gly-Gly-L-Phe-OH in an aqueous solution, based on data from model peptides. nih.gov The presence of D-amino acids in the other diastereomers would be expected to cause slight variations in the chemical shifts of adjacent residues.

| Residue | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Tyr¹ | ¹⁵N-Amide | 121.5 |

| ¹H-Amide (NH) | 8.35 | |

| ¹H-Alpha (αH) | 4.40 | |

| ¹H-Aromatic (δ/ε) | 7.15 / 6.85 | |

| Gly² | ¹⁵N-Amide | 108.9 |

| ¹H-Amide (NH) | 8.45 | |

| ¹H-Alpha (αH) | 3.98 | |

| Gly³ | ¹⁵N-Amide | 109.2 |

| ¹H-Amide (NH) | 8.20 | |

| ¹H-Alpha (αH) | 3.96 | |

| Phe⁴ | ¹⁵N-Amide | 120.8 |

| ¹H-Amide (NH) | 8.15 | |

| ¹H-Alpha (αH) | 4.65 | |

| ¹H-Aromatic (δ/ε/ζ) | 7.20 - 7.35 |

Note: Chemical shifts are referenced to DSS for ¹H and are pH and temperature dependent. Values are representative and based on model peptide data. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.com The method measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, including the peptide backbone. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to distinct CD spectra in the far-UV region (190-250 nm). vlabs.ac.in

For a short and highly flexible peptide like this compound, the expected conformation in an aqueous buffer is a random coil. nih.gov A random coil structure does not have a regular, repeating pattern of hydrogen bonds and typically exhibits a CD spectrum characterized by a single, strong negative band near 200 nm. americanpeptidesociety.org

The interpretation of CD spectra for this specific compound is complicated by the presence of both D- and L-amino acids. A peptide composed entirely of D-amino acids will produce a CD spectrum that is a mirror image of its L-amino acid counterpart. researchgate.net Consequently, a racemic mixture of H-L-Tyr-Gly-Gly-L-Phe-OH and H-D-Tyr-Gly-Gly-D-Phe-OH would theoretically yield a null CD signal due to the cancellation of the equal and opposite Cotton effects. The diastereomers (H-L-Tyr-Gly-Gly-D-Phe-OH and H-D-Tyr-Gly-Gly-L-Phe-OH) would produce their own unique, complex spectra that would not conform to standard secondary structure patterns. Therefore, CD analysis would be most informative when performed on a chirally pure sample of a single stereoisomer.

The table below summarizes the characteristic CD spectral features for common peptide secondary structures, including the random coil conformation anticipated for a single stereoisomer of this compound.

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 (weak) | ~198 (strong) |

Conformational Analysis of H Dl Tyr Gly Gly Dl Phe Oh

Experimental Determination of Solution-State Conformations

The conformation of peptides in solution is not static but exists as a dynamic ensemble of interconverting structures. Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful tools for characterizing these solution-state conformations.

Identification of Preferred Conformations and Flexibility

Due to the absence of direct experimental data for H-DL-Tyr-Gly-Gly-DL-Phe-OH, we can infer its likely conformational behavior from studies on the closely related L-enantiomer peptide, Tyr-Gly-Gly-Phe. NMR studies on Tyr-Gly-Gly-Phe have shown that it can adopt a well-defined folded conformation in dimethyl sulfoxide (B87167) (DMSO) solution. core.ac.uk This structure is often characterized by a β-turn, a common secondary structural motif in peptides, involving the first and fourth residues (Tyr¹ and Phe⁴). core.ac.uk This folded state is stabilized by an internal hydrogen bond between the carbonyl group of Tyrosine and the amide proton of Phenylalanine. core.ac.uk

The presence of two central glycine (B1666218) residues provides significant flexibility to the peptide backbone. However, the incorporation of D-amino acids, as in this compound, can have a profound impact on the preferred conformation. The introduction of a D-amino acid can disrupt or, in some cases, stabilize specific secondary structures like β-sheets or turns. nih.govrsc.org For instance, in some peptide sequences, the presence of a D-amino acid can promote the formation of a specific type of turn known as a β-hairpin. rsc.org In the case of this compound, the DL-Tyr and DL-Phe residues introduce stereochemical diversity that would likely lead to a different set of preferred conformations compared to the all-L peptide, potentially favoring more compact or uniquely folded structures. The flexibility of the peptide is also influenced by the nature of the amino acid side chains; the bulky aromatic side chains of tyrosine and phenylalanine will have significant steric interactions that constrain the available conformational space.

Influence of Solvent Environment on Conformational Ensemble

The solvent environment plays a crucial role in shaping the conformational ensemble of a peptide. In aqueous solutions, peptides like Tyr-Gly-Gly-Phe tend to be more flexible and may not exhibit a single preferred structure. nih.gov NMR studies have indicated that in water, such peptides exist as an average of multiple conformational states. core.ac.uk The hydrophobic side chains of tyrosine and phenylalanine tend to cluster to minimize their contact with water, a phenomenon known as the hydrophobic effect, which can drive the peptide to adopt more compact conformations.

In less polar solvents like DMSO, the peptide's internal hydrogen bonding capabilities are enhanced, leading to more stable, folded structures. core.ac.uknih.gov For Tyr-Gly-Gly-Phe, a distinct folded conformation is observed in DMSO, which is not as prevalent in water. core.ac.uk

Computational Approaches to Conformational Space Exploration

Computational methods provide a powerful complement to experimental techniques, allowing for a detailed exploration of the conformational landscape of peptides at an atomic level.

Quantum Chemical Calculations for Energy Minima and Localized Structures

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and energy of molecules. These methods can accurately predict the relative energies of different peptide conformations, identifying the most stable, low-energy structures (energy minima). For peptides containing aromatic residues like phenylalanine and tyrosine, quantum chemical calculations can elucidate the nature of non-covalent interactions, such as π-π stacking between the aromatic rings, which play a crucial role in stabilizing folded conformations. elifesciences.org

Interactive Table: Quantum Chemical Methods for Peptide Conformational Analysis

| Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Optimization of dipeptide geometries containing Phenylalanine. | Provides information on bond lengths, bond angles, and dihedral angles of stable conformers. | researchgate.net |

| Self-Consistent Reaction Field (SCRF) | Calculation of NMR chemical shifts for Phenylalanine and Tyrosine in dipeptides. | Improves the accuracy of predicted chemical shifts by considering solvent effects. | illinois.edu |

| Composite Wave-Function Methods | Accurate computation of conformational and spectroscopic properties of Phenylalanine and Tyrosine in the gas phase. | Provides highly accurate structures and relative energies of different conformers. | nih.govacs.org |

Analysis of Dihedral Angles and Conformational Landscapes

The conformation of a peptide is defined by the set of its backbone and side-chain dihedral angles. The most important backbone dihedral angles are phi (φ), psi (ψ), and omega (ω). The sterically allowed combinations of φ and ψ angles are visualized in a Ramachandran plot. For a flexible peptide like this compound, the conformational landscape can be represented as a multi-dimensional energy surface as a function of its dihedral angles.

The glycine residues, lacking a side chain, can adopt a much wider range of φ and ψ angles than other amino acids, contributing significantly to the peptide's flexibility. The aromatic residues, Tyr and Phe, have more restricted backbone conformations due to their bulky side chains. The stereochemistry of the α-carbon is a key determinant of the allowed regions in the Ramachandran plot. L-amino acids predominantly occupy the β-sheet and α-helical regions in the upper left quadrant of the plot, while D-amino acids favor the corresponding regions in the lower right quadrant. oup.com

The presence of both L- and D-amino acids in this compound will result in a unique and complex conformational landscape. oup.comfrontiersin.org The analysis of dihedral angle preferences from MD simulations and the energies of various conformers from quantum chemical calculations can be combined to construct a comprehensive picture of this landscape. nih.gov This would reveal the most populated conformational states and the energy barriers between them, providing a detailed understanding of the peptide's structural dynamics.

Stereochemical Impact of DL-Tyrosine and DL-Phenylalanine on Overall Conformation

The fundamental impact of D-amino acids on peptide conformation can be understood by examining the Ramachandran plot. For an L-amino acid, the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), are primarily in the upper-left and lower-left quadrants, corresponding to β-sheet and right-handed α-helical conformations, respectively. researchgate.netebi.ac.uk In contrast, a D-amino acid, being the mirror image of its L-counterpart, exhibits an inverted Ramachandran plot. ebi.ac.uknih.gov Its allowed φ and ψ angles are found in the upper-right and lower-right quadrants, which correspond to left-handed α-helical and other extended structures not typically seen with L-amino acids. researchgate.netnih.gov Glycine, being achiral, can occupy a much larger area of the Ramachandran plot, including regions favorable for both L- and D-amino acids. pnas.orgresearchgate.net

The conformational possibilities are further expanded by the rotational freedom of the aromatic side chains of tyrosine and phenylalanine, defined by the chi (χ) torsion angles. The preferred rotamers for these side chains are influenced by the backbone conformation. wikipedia.orgfccc.edu For L-phenylalanine and L-tyrosine, the most common side-chain rotamers are gauche(-) and trans. nih.govacs.org Studies on diastereomeric peptides have shown that even a single change in stereochemistry can lead to different structural profiles and stabilities. acs.orgacs.org For example, density functional theory (DFT) calculations on diastereomeric trialanine peptides revealed significant differences in their energy landscapes, particularly in the β-turn regions. acs.org

The combination of backbone flexibility introduced by the DL-residues and the multiple rotameric states of the aromatic side chains results in a complex conformational equilibrium for this compound. The specific conformations adopted will be a dynamic interplay of intramolecular hydrogen bonds, hydrophobic interactions between the aromatic rings, and interactions with the surrounding solvent.

Detailed Research Findings

The stereochemistry of the peptide backbone significantly influences the orientation of the side chains. In peptides with alternating L- and D-amino acids, the side chains tend to project from opposite faces of the peptide backbone, which can facilitate specific intramolecular or intermolecular interactions. researchgate.net

The following interactive data table summarizes the four possible diastereomers of this compound and their predicted general conformational features based on established principles of peptide stereochemistry.

| Diastereomer | N-Terminal Chirality (Tyr) | C-Terminal Chirality (Phe) | Predicted Backbone Conformational Tendencies | Potential Side Chain Orientations |

| 1 | L | L | Favors standard L-amino acid conformations (β-sheet, right-handed helices/turns). | Side chains likely to adopt standard gauche(-) and trans rotamers. |

| 2 | L | D | L-D junction may induce specific β-turn structures (e.g., Type I' or II'). | Altered side chain orientations due to backbone turn. |

| 3 | D | L | D-L junction can also promote turn formation, leading to compact structures. | Inverted backbone angles for Tyr will influence Phe side chain position. |

| 4 | D | D | Favors conformations allowed for D-amino acids (e.g., left-handed helices/turns). | Both aromatic side chains will project from a backbone with D-amino acid characteristics. |

Structure Activity Relationships Sar of H Dl Tyr Gly Gly Dl Phe Oh and Its Analogues

Impact of D-Amino Acid Stereochemistry at Position 1 (DL-Tyr) and Position 4 (DL-Phe)

The introduction of D-amino acids into peptide sequences is a well-established strategy to modulate their biological activity, primarily by altering their conformational preferences and increasing their resistance to enzymatic degradation. In the context of H-DL-Tyr-Gly-Gly-DL-Phe-OH, the presence of D-isomers of Tyrosine at position 1 and Phenylalanine at position 4 has profound implications for its interaction with opioid receptors.

The stereochemistry of the amino acid at position 1 is a critical determinant of opioid activity. The N-terminal tyrosine residue is often referred to as the "message" or the essential pharmacophore, with its phenolic side chain and protonated amine being crucial for receptor recognition and activation. Generally, the L-configuration of tyrosine is strongly preferred for high affinity at opioid receptors. Substitution with D-Tyrosine at this position often leads to a significant decrease or complete loss of biological activity. This is because the precise spatial orientation of the tyramine (B21549) moiety is necessary for effective interaction with the binding pocket of the receptor.

Conversely, the stereochemistry at position 4 can have more varied effects. While L-Phenylalanine is the naturally occurring residue in enkephalins, substitutions with D-Phenylalanine have been explored. In some analogues, a D-Phe substitution at position 4 has been shown to increase resistance to degradation by carboxypeptidases. However, this modification can also alter receptor selectivity and intrinsic activity. For instance, in certain cyclic enkephalin analogues, the stereochemistry at the fourth position influences the preference for µ (mu) versus δ (delta) opioid receptors.

The simultaneous presence of D-amino acids at both positions 1 and 4 in this compound presents a unique case. It is plausible that the detrimental effect of D-Tyr at position 1 on receptor binding might be modulated by the presence of D-Phe at position 4, potentially leading to a novel pharmacological profile. However, without direct experimental data, it is generally anticipated that the D-configuration at the crucial first position would significantly hinder potent opioid agonism.

| Analogue | Position of D-Amino Acid | General Effect on Opioid Receptor Affinity |

| [D-Tyr¹]-Enkephalin | 1 | Significant decrease |

| [D-Phe⁴]-Enkephalin | 4 | Variable, can alter selectivity |

| This compound | 1 and 4 | Expected to have low affinity due to D-Tyr¹ |

This table provides a generalized summary based on published SAR studies of enkephalin analogues.

The impact of a D-amino acid substitution is highly dependent on its position within the peptide sequence. As mentioned, position 1 is exceptionally sensitive to stereochemical changes. The L-Tyrosine residue is thought to mimic the phenol (B47542) ring and protonated nitrogen of morphine and other opioids, making its specific orientation paramount for initiating the signal transduction cascade.

Position 4, occupied by Phenylalanine, is part of the "address" sequence, which is thought to contribute to receptor selectivity. Modifications at this position, including stereochemical inversion, can fine-tune the peptide's affinity for different opioid receptor subtypes. For example, some studies on enkephalin analogues have shown that a D-amino acid at position 2, in combination with modifications at position 4, can lead to enhanced δ-receptor selectivity. While direct data for a D-Phe at position 4 in a tetrapeptide with D-Tyr at position 1 is scarce, it is conceivable that the conformational changes induced by the D-Phe residue could either partially compensate for or exacerbate the unfavorable orientation of the D-Tyr at the N-terminus.

Role of Core Amino Acid Sequence (Tyr-Gly-Gly-Phe) in Opioid Peptide Function

The Tyr-Gly-Gly-Phe sequence forms the core pharmacophore of all naturally occurring mammalian opioid peptides, including enkephalins, endorphins, and dynorphins. acs.org This conserved motif is essential for their biological function, with each residue playing a distinct role.

The two consecutive glycine (B1666218) residues at positions 2 and 3 are a hallmark of the enkephalin family. Glycine, being the only achiral amino acid, lacks a side chain, which imparts a high degree of conformational freedom to the peptide backbone. This flexibility is not merely a passive feature; it is crucial for allowing the peptide to adopt the specific three-dimensional shape required for binding to the opioid receptor. nih.gov The Gly-Gly "hinge" enables the N-terminal Tyrosine and the C-terminal Phenylalanine to orient themselves appropriately within the receptor's binding pocket. This inherent flexibility, however, also makes enkephalins susceptible to rapid degradation in vivo and can lead to a less defined receptor-bound conformation. nih.gov In this compound, this flexible core remains, allowing for a wide range of possible conformations, which will be influenced by the stereochemistry of the terminal residues.

Correlation between Conformational Preferences and Observed Biological Activity

The biological activity of an opioid peptide is ultimately a consequence of its ability to adopt a specific conformation that is complementary to the binding site of its receptor. nih.govscispace.com The extreme flexibility of linear peptides like the enkephalins makes determining this "bioactive conformation" a significant challenge. nih.gov It is believed that these peptides exist as an ensemble of low-energy conformers in solution, and upon approaching the receptor, one of these conformations is selected and stabilized by the binding interactions.

Systematic Modifications and Their Structure-Activity Implications

The tetrapeptide this compound is a structural analogue of the endogenous opioid peptides known as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu). annualreviews.org The structure-activity relationship (SAR) of this and related enkephalin analogues has been extensively explored to understand the molecular requirements for interaction with opioid receptors and to develop ligands with improved potency, selectivity, and stability. The biological activity of these peptides is highly dependent on the specific amino acid residues at each position, their stereochemistry, and modifications to the peptide backbone or termini.

Modifications at Position 1: Tyrosine (Tyr)

The N-terminal tyrosine residue is widely recognized as a critical component for the opioid activity of enkephalin analogues. ias.ac.inmdpi.com Its protonated amino group and phenolic hydroxyl group are considered essential pharmacophoric elements, engaging in key interactions with opioid receptors.

N-terminal Amino Group: Methylation of the terminal amino group of Tyr in enkephalin analogues has varied effects depending on the specific assay and the rest of the peptide sequence. For instance, in the guinea pig ileum (GPI) assay, monomethylation of the terminal amino group in Leu-enkephalin was found to increase potency. annualreviews.org This modification can alter the charge distribution and steric bulk at the N-terminus, influencing receptor binding and affinity.

Phenolic Hydroxyl Group: The hydroxyl group of the tyrosine side chain is crucial for activity. Modifications such as methylation to create a Tyr(Me) analogue can still result in significant activity, suggesting that while the hydroxyl group is important, some substitutions that maintain key electronic or hydrogen-bonding features can be tolerated. annualreviews.org

Amino Acid Substitution: Replacement of the Tyr¹ residue, for example with D-Gly(p-OH-phenyl), generally leads to a significant loss or complete inactivation of biological activity. ias.ac.in This underscores the stringent structural and stereochemical requirements at this position for effective receptor interaction.

Modifications at Position 2: Glycine (Gly)

The glycine residue at position 2 is a key determinant of the conformational flexibility of the peptide backbone. Its replacement with other amino acids, particularly D-amino acids, has been a common strategy to enhance enzymatic stability and receptor selectivity.

D-Amino Acid Substitution: Substituting the Gly² with a D-amino acid, such as D-Alanine (D-Ala), is a well-established modification that often results in analogues with increased potency and resistance to degradation by aminopeptidases. doi.orgnih.gov This substitution induces a conformational turn in the peptide backbone that is thought to be favorable for binding, particularly to the µ-opioid receptor.

Modifications at Position 4: Phenylalanine (Phe)

The phenylalanine residue at position 4 provides a crucial hydrophobic interaction site. Its aromatic side chain is a primary focus for systematic modifications to modulate receptor affinity and selectivity.

Ring Substitution: The introduction of substituents onto the phenyl ring of Phe⁴ can significantly alter binding characteristics.

Halogenation: Adding halogens to the aromatic ring has been shown to influence activity. For example, incorporating a para-chloro-phenylalanine (Phe(p-Cl)) at position 4 in certain tetrapeptide analogues can convert a partial agonist into a pure antagonist at the κ-opioid receptor (KOR) while maintaining high binding affinity. nih.gov In studies on deltorphin (B1670231) analogues, substitution with smaller, electron-withdrawing halogens (like fluorine) was generally more favorable for delta (δ) receptor binding than larger, electron-releasing methyl groups. nih.gov The meta-fluorophenylalanine analogue demonstrated the best δ-binding affinity among this group. nih.gov

Methylation: The addition of methyl groups to the phenyl ring is generally less favorable for δ-receptor binding compared to halogenation. nih.gov

Side Chain Homologation: Altering the length of the Phe side chain impacts receptor affinity. Shortening the side chain by incorporating phenylglycine (Pgl) was found to be detrimental to both µ- and δ-receptor binding. nih.gov Conversely, extending the side chain with homophenylalanine (Hfe) enhanced µ-receptor binding without affecting δ-receptor affinity. nih.gov

Nonaromatic and Heterocyclic Substitutions: Replacing Phe⁴ with nonaromatic amino acids like valine or isoleucine typically leads to poor opioid receptor binding. nih.gov However, substitution with cyclohexylalanine (Cha) or leucine (B10760876) can surprisingly retain affinity at both µ and δ sites. nih.gov Among heterocyclic analogues, 3-(2-thienyl)alanine proved to be a highly effective modification for δ-receptor binding, while more polar residues like histidine resulted in a significant loss of affinity. nih.gov The relative lipophilicity of these heterocyclic compounds appears to be a major factor influencing their binding. nih.gov

The following table summarizes the effects of various substitutions at the Phenylalanine residue on opioid receptor binding affinity, based on studies of related opioid peptides.

| Modification at Phe Position | Analogue | Effect on Receptor Binding Affinity (Ki nM) | Receptor Selectivity | Reference |

|---|---|---|---|---|

| Side Chain Shortening | [Pgl³]deltorphin I | µ: 4710, δ: 15.6 | Loss of µ affinity | nih.gov |

| Side Chain Extension | [Hfe³]deltorphin I | µ: 67.8, δ: 2.64 | Enhanced µ affinity | nih.gov |

| Ring Substitution (Halogen) | [m-F-Phe³]deltorphin I | δ: 4.79 | High δ affinity | nih.gov |

| Ring Substitution (Heterocyclic) | [2-Thienyl-Ala³]deltorphin I | δ: 1.38 | Very high δ affinity | nih.gov |

| Ring Substitution (Heterocyclic) | [His³]deltorphin I | δ: 317 | Greatly reduced δ affinity | nih.gov |

| Nonaromatic Substitution | [Cha³]deltorphin I | µ: 322, δ: 10.5 | Retained µ and δ affinity | nih.gov |

| Nonaromatic Substitution | [Leu³]deltorphin I | µ: 1240, δ: 12.4 | Retained δ affinity, reduced µ affinity | nih.gov |

C-Terminal and Backbone Modifications

Modifications at the C-terminus or within the peptide backbone are also pivotal in defining the pharmacological profile of enkephalin analogues.

C-Terminal Modification: The carboxylic acid at the C-terminus is often modified to an amide or ester to increase stability and alter physicochemical properties. For example, incorporating a lipophilic N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) group at the C-terminus of tetrapeptide analogues was shown to enhance lipophilicity, a strategy aimed at improving pharmacokinetic properties. nih.gov

Backbone Modification: The introduction of β-homo-amino acids, which contain an extra carbon atom in the backbone, generally leads to a decrease in affinity for opioid receptors. researchgate.net However, specific substitutions, such as incorporating β³h-D-Ala at position 2 or β³hPhe at position 3 of deltorphin I, can result in potent and selective δ-opioid receptor ligands. researchgate.net These modifications alter the peptide's conformational flexibility and the spatial arrangement of its side chains, thereby impacting receptor interaction.

Receptor Interaction Studies of H Dl Tyr Gly Gly Dl Phe Oh

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled ligand (a radioisotope-tagged compound with known high affinity for the receptor) to compete with an unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity is typically expressed as the inhibition constant (Ki), which is calculated from the IC50 and represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium.

The stereochemistry of the amino acids at positions 1 and 4 of enkephalin analogues profoundly influences their binding affinity for the mu (µ) and delta (δ) opioid receptors. Generally, the L-configuration of the N-terminal tyrosine residue is considered crucial for high-affinity binding to both µ and δ receptors. mdpi.com Studies on various enkephalin analogues have shown that substitution of L-Tyr with D-Tyr often leads to a significant decrease in binding affinity. For instance, in a study of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) analogues, the introduction of a D-amino acid at the first position resulted in diminished potency. nih.gov

The stereochemistry of the phenylalanine residue at position 4 is also a key determinant of receptor affinity and selectivity. While the natural enkephalins contain L-Phe, some synthetic analogues with D-Phe have shown interesting binding profiles. However, in many cases, substitution of L-Phe with D-Phe in cyclic opioid peptides has been shown to greatly reduce affinity for both kappa (κ) and mu (µ) opioid receptors. mdpi.com

Table 1: Representative Binding Affinities (Ki, nM) of Enkephalin Analogues with Different Stereochemistry at Positions 1 and 4 This table is illustrative and compiled from data on various enkephalin analogues to demonstrate the impact of stereochemistry. The values are not directly for H-DL-Tyr-Gly-Gly-DL-Phe-OH.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| Leu-Enkephalin (L-Tyr, L-Phe) | 1.9 | 0.9 |

| [D-Ala², D-Leu⁵]-Enkephalin (L-Tyr, L-Phe) | - | High Affinity |

| [D-Trp]CJ-15,208 (D-Phe) | Reduced Affinity | Negligible Affinity |

| [L-Dmt¹]Enkephalin | 0.0068 | 0.031 |

| [D-Dmt¹]Enkephalin | 16.1 | 5.08 |

Data compiled from multiple sources to illustrate stereochemical effects. nih.govmdpi.combiorxiv.org

Receptor selectivity refers to the ability of a ligand to bind preferentially to one receptor subtype over others. The ratio of Ki values for different receptors (e.g., Ki(µ)/Ki(δ)) is often used to quantify selectivity. The stereochemistry at positions 1 and 4 of enkephalin analogues plays a critical role in determining their selectivity for µ versus δ opioid receptors.

For example, the replacement of Gly at position 2 with D-Ala in many enkephalin analogues tends to decrease δ-selectivity by increasing µ-receptor activity. mdpi.com Conversely, modifications at the Phe⁴ position can modulate selectivity. biorxiv.org The introduction of a D-amino acid can drastically alter the selectivity profile. For instance, in the cyclic tetrapeptide CJ-15,208, stereoisomers with D-Phe exhibited different activity profiles compared to the parent compound. mdpi.com

G-Protein Activation Studies for Functional Characterization

Functional assays, such as those measuring G-protein activation, are essential to characterize whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). The [³⁵S]GTPγS binding assay is a common method used to measure the activation of G-proteins following receptor stimulation by a ligand.

The stereochemistry of amino acids in opioid peptides is known to be a determining factor for their functional activity. For example, in analogues of the δ-opioid antagonist TIPP, substitutions at the Tyr¹ position resulted in compounds with a spectrum of activities, from full agonism to antagonism. nih.gov Similarly, studies on Met⁵-enkephalin-Arg⁶-Phe⁷ (MERF) and its analogues, where D-amino acid substitutions were made, showed that these peptides could activate G-proteins, primarily via κ- and δ-opioid receptors. nih.gov

Table 2: Representative Functional Activity of Enkephalin Analogues This table is illustrative and compiled from data on various enkephalin analogues to demonstrate the impact of stereochemistry. The values are not directly for this compound.

| Compound | Assay | Receptor | Functional Activity |

| [L-Dmt¹]Enkephalin | GPI/MVD | µ/δ | Potent Agonist |

| [D-Dmt¹]Enkephalin | GPI/MVD | µ/δ | Weak Agonist |

| TIPP Analogues | [³⁵S]GTPγS | δ | Antagonism, Partial Agonism, Full Agonism |

| MERF Analogues | [³⁵S]GTPγS | κ/δ | Agonist |

Data compiled from multiple sources to illustrate stereochemical effects. nih.govnih.govnih.gov

Computational Modeling of Peptide-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between ligands and their receptors at an atomic level. These techniques can help to predict the binding conformation of a ligand in the receptor's binding pocket and to understand the structural basis for its affinity and selectivity.

Molecular docking studies of opioid peptides have revealed that the N-terminal tyrosine residue is a key pharmacophoric element, with its protonated amino group forming a crucial salt bridge with a conserved aspartate residue (Asp³·³²) in the third transmembrane helix of the opioid receptors. nih.gov The orientation of the Tyr and Phe aromatic side chains within the binding pocket is critical for receptor activation.

For this compound, docking studies would be complex due to the presence of four different stereoisomers. It is expected that the L-Tyr/L-Phe isomer would adopt a binding pose similar to that of endogenous enkephalins. In contrast, the isomers with D-amino acids would likely adopt different, and potentially less favorable, binding conformations. For instance, the D-Tyr isomer might struggle to form the canonical salt bridge and orient its phenolic side chain for optimal interaction. Similarly, the D-Phe isomer would present its aromatic ring in a different region of the binding pocket, which could alter its interactions with surrounding amino acid residues. Computational studies on chimeric peptides targeting opioid and NOP receptors have highlighted how different parts of the ligand interact with specific residues in the receptor. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that lead to receptor activation. MD simulations of opioid receptor-ligand complexes have shown how different ligands can stabilize distinct receptor conformations.

Prediction of Binding Affinities and Energetics

Molecular docking simulations predict the preferred orientation of a ligand within a receptor's binding pocket and estimate the binding affinity, often expressed as a scoring function or a predicted inhibition constant (Ki) or IC50 value. The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty of desolvation upon binding.

For enkephalin analogs, the N-terminal tyrosine residue is crucial for receptor recognition, forming a key salt bridge between its protonated amine and a conserved aspartate residue (Asp147 in the µ-opioid receptor) in the receptor. researchgate.net The phenolic hydroxyl group of tyrosine also typically forms a hydrogen bond with a histidine residue within the binding pocket. The phenylalanine residue at the C-terminus engages in hydrophobic interactions with a pocket of hydrophobic residues on the receptor. acs.org

The presence of D-amino acids at the N-terminus (DL-Tyr) and C-terminus (DL-Phe) in this compound introduces stereochemical complexity that significantly influences receptor affinity and selectivity. Generally, a D-amino acid at position 2 of enkephalin analogs (e.g., [D-Ala2]-enkephalin) tends to increase affinity for the µ-opioid receptor and enhances stability against enzymatic degradation. mdpi.com However, the stereochemistry at the termini is less common. A D-Tyrosine at the N-terminus might disrupt the canonical binding mode, potentially lowering affinity, as the precise orientation of the amine and hydroxyl groups is critical. mdpi.com Conversely, a D-Phenylalanine at the C-terminus could either enhance or decrease affinity depending on the specific topology of the hydrophobic pocket in different opioid receptor subtypes.

Below is an illustrative data table showcasing the kind of binding energetics data that would be generated from computational studies for a peptide like this compound with different opioid receptor subtypes. The values are representative examples based on published data for similar enkephalin analogs.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Binding Energy (kcal/mol) | Key Contributing Interactions |

| µ-Opioid Receptor (MOR) | 50 - 200 | -8.5 to -9.5 | Electrostatic (Tyr1-Asp147), H-Bond (Tyr1-His), Hydrophobic (Phe4) |

| δ-Opioid Receptor (DOR) | 100 - 500 | -7.5 to -8.5 | Hydrophobic (Phe4), potential altered H-bonding due to DL-isomers |

| κ-Opioid Receptor (KOR) | >1000 | < -7.0 | Likely weaker interactions due to receptor topology |

Note: The data in this table is illustrative and based on computational predictions for similar enkephalin analogs. Specific experimental values for this compound are not available.

Identification of Key Residues for Ligand-Receptor Recognition

The identification of key amino acid residues within the receptor that are critical for recognizing and binding a ligand is a primary goal of receptor interaction studies. For this compound, these key residues would be located within the binding pockets of the µ, δ, and κ opioid receptors. The interaction landscape is primarily defined by the conserved Tyr-Gly-Gly-Phe pharmacophore. nih.govscielo.org.mx

Key Residues in the µ-Opioid Receptor (MOR):

Based on crystal structures and mutagenesis studies of the MOR, several key residues are known to be essential for the binding of enkephalin-like peptides:

Asp147 (3.32): This is arguably the most critical residue for all opioid ligands. The protonated N-terminal amine of the DL-Tyrosine of the peptide forms a strong ionic interaction (salt bridge) with the carboxylate side chain of Asp147.

Tyr148 (3.33) and His297 (6.52): The phenolic hydroxyl group of the ligand's N-terminal tyrosine often forms a hydrogen bond with one or both of these residues, further anchoring the "message" portion of the peptide.

Hydrophobic Pocket: A region formed by residues such as Trp293 (6.48) , Val300 (6.55) , Ile296 (6.51) , and Trp318 (7.35) accommodates the phenylalanine side chain. The stereochemistry of the DL-Phe at position 4 will dictate the precise nature of these hydrophobic interactions. The D-isomer may position the phenyl ring differently within this pocket compared to the L-isomer, potentially altering selectivity and affinity.

Glycine (B1666218) Residues: The Gly-Gly portion of the peptide backbone allows for significant conformational flexibility, enabling the tyrosine and phenylalanine residues to adopt an optimal orientation for binding. These glycine residues primarily interact with the backbone of the receptor rather than specific side chains.

Key Residues in the δ-Opioid Receptor (DOR):

The binding pocket of the DOR shares homology with the MOR, but with subtle differences that confer ligand selectivity.

Asp128 (3.32): Similar to the MOR, this conserved aspartate is the primary anchor point for the N-terminal amine of the ligand.

Trp274 and Val281: These residues contribute to the hydrophobic pocket that interacts with the phenylalanine side chain of the ligand. nih.gov

Tyr129: This residue can interact with the phenyl ring of the ligand's tyrosine. nih.gov The use of DL-Tyrosine may influence the strength and geometry of this interaction.

The table below summarizes the key receptor residues that are likely to be involved in the recognition of this compound, based on extensive research on opioid receptor-ligand interactions.

| Receptor Residue | Location/Role | Type of Interaction with this compound |

| Asp147 (MOR) / Asp128 (DOR) | Transmembrane Helix 3 | Ionic (Salt Bridge) with N-terminal amine of DL-Tyr |

| Tyr148 (MOR) / Tyr129 (DOR) | Transmembrane Helix 3 | Aromatic stacking/Van der Waals with phenyl ring of DL-Tyr |

| His297 (MOR) | Transmembrane Helix 6 | Hydrogen bond with hydroxyl group of DL-Tyr |

| Trp293 (MOR) / Trp274 (DOR) | Transmembrane Helix 6 | Hydrophobic interaction with phenyl ring of DL-Phe |

| Val300 (MOR) / Val281 (DOR) | Transmembrane Helix 6 | Hydrophobic interaction with phenyl ring of DL-Phe |

Note: The residue numbering corresponds to the human opioid receptors. The identification of these key residues is based on studies with analogous opioid peptides.

The stereochemistry of the terminal residues (DL-Tyr and DL-Phe) introduces a level of uncertainty and complexity. It is plausible that the different stereoisomers could engage distinct subsets of residues within the binding pocket or alter the dynamics of the interaction, leading to a mixed agonist/antagonist profile or altered receptor selectivity compared to their L-L counterparts. Computational studies, such as detailed molecular dynamics simulations, would be essential to fully elucidate the specific interactions of each stereoisomer of this compound with the opioid receptors. pku.edu.cn

Enzymatic Stability and Degradation Pathways of H Dl Tyr Gly Gly Dl Phe Oh

In Vitro Stability Profiling in Biological Media

The stability of a peptide in biological fluids is a critical indicator of its potential in vivo half-life and efficacy. The environment of serum and plasma, rich in a wide array of enzymes, presents a significant challenge to peptide integrity.

Peptides administered systemically are immediately exposed to various proteases present in blood, serum, and plasma. These biological matrices contain endopeptidases and exopeptidases that can rapidly cleave peptide bonds, leading to inactivation and clearance. Generally, peptides are degraded more rapidly in serum than in plasma due to the activation of certain proteases during the coagulation process.

The structure of H-DL-Tyr-Gly-Gly-DL-Phe-OH, which incorporates D-isomers of Tyrosine and Phenylalanine at the N- and C-termini respectively, is designed to resist this degradation. Studies have consistently shown that substituting L-amino acids with their D-enantiomers enhances peptide stability in serum. This increased stability is attributed to the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. The presence of D-amino acids makes the peptide a poor substrate for these enzymes, thereby prolonging its half-life in biological media.

To illustrate this, the table below presents hypothetical comparative stability data for this compound and its all-L-amino acid counterpart in human serum.

| Compound | Half-Life in Human Serum (t½) | Percent Remaining after 8 hours |

|---|---|---|

| L-Tyr-Gly-Gly-L-Phe-OH | ~5 minutes | <1% |

| This compound | >24 hours | >95% |

The degradation of peptides in serum and plasma is carried out by a variety of endogenous proteases and peptidases. The main classes of these enzymes include:

Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of the peptide.

Carboxypeptidases: These exopeptidases remove amino acids from the C-terminus.

Endopeptidases (e.g., Trypsin, Chymotrypsin): These proteases cleave internal peptide bonds, often at specific amino acid residues.

The all-L-amino acid version of the peptide would be susceptible to all three classes of enzymes. Aminopeptidases would cleave the N-terminal L-Tyrosine, carboxypeptidases would target the C-terminal L-Phenylalanine, and chymotrypsin-like enzymes would cleave the peptide bond C-terminal to the aromatic residues (Tyr and Phe).

In contrast, this compound is specifically designed to resist these enzymes. The N-terminal D-Tyrosine protects the peptide from degradation by aminopeptidases, while the C-terminal D-Phenylalanine blocks the action of carboxypeptidases. This terminal protection is a key strategy for enhancing peptide stability.

Identification of Proteolytic Cleavage Sites

Identifying the specific bonds cleaved by proteases is crucial for understanding degradation pathways and designing more stable analogues. For a standard peptide like L-Tyr-Gly-Gly-L-Phe-OH, cleavage sites can be predicted based on known protease specificities. Chymotrypsin, for instance, preferentially cleaves at the C-terminal side of large hydrophobic residues like Tyrosine and Phenylalanine.

For this compound, the introduction of D-amino acids at the termini effectively shields the primary sites for exopeptidase attack. While the internal Gly-Gly and Tyr-Gly bonds could theoretically be targets for endopeptidases, the presence of the terminal D-amino acids can sterically hinder the proper docking of the peptide into the active site of many proteases, thus reducing the likelihood of internal cleavage as well.

The following table summarizes the expected proteolytic cleavage sites for the all-L peptide versus the enhanced resistance of the DL-peptide.

| Peptide Bond | Susceptibility in L-Tyr-Gly-Gly-L-Phe-OH | Susceptibility in this compound |

|---|---|---|

| N-terminal Cleavage (aminopeptidase) | High | Very Low (Blocked by D-Tyr) |

| Tyr-Gly (endopeptidase) | Moderate (e.g., by chymotrypsin) | Low |

| Gly-Gly (endopeptidase) | Low | Very Low |

| Gly-Phe (endopeptidase) | Moderate (e.g., by chymotrypsin) | Low |

| C-terminal Cleavage (carboxypeptidase) | High | Very Low (Blocked by D-Phe) |

Influence of D-Amino Acid Substitutions on Proteolytic Resistance

The substitution of L-amino acids with D-amino acids is a widely employed and highly effective strategy to increase the proteolytic resistance of peptides. Proteases possess chiral active sites that are specifically configured to bind and hydrolyze peptides composed of L-amino acids, which are the exclusive building blocks of proteins in higher organisms.

The introduction of a D-amino acid creates a stereochemical barrier that prevents the peptide from fitting correctly into the enzyme's active site. This disruption can occur in several ways:

Local Conformation Change: A D-amino acid alters the local backbone geometry, which is a key recognition element for the protease.

Side-Chain Orientation: The side chain of a D-amino acid projects in a different direction compared to its L-counterpart, preventing it from engaging with the specific binding pockets within the enzyme's active site.

Transition State Disruption: The catalytic mechanism of proteases relies on the precise positioning of the scissile peptide bond relative to the catalytic residues. A D-amino acid prevents the formation of the required enzyme-substrate transition state.

The effect is dramatic; even a single D-amino acid substitution can increase a peptide's half-life from minutes to hours or even days. In this compound, the placement of D-amino acids at both termini provides robust protection against the most common degradation pathways in plasma and serum.

Computational Modeling and De Novo Peptide Design for H Dl Tyr Gly Gly Dl Phe Oh Analogues

Rational Design Principles for Peptide-Based Ligands

Rational design of peptide-based ligands is a cornerstone of modern drug discovery, guided by a deep understanding of the molecular interactions between a ligand and its receptor. nih.govrsc.orgacs.org This approach hinges on the principle of complementarity, where the designed ligand's shape, size, and chemical properties are tailored to fit a specific binding site on the target protein. acs.org Key to this process is the identification of "hot spots," which are specific residues at the protein-protein interface that contribute most significantly to the binding energy. nih.gov